molecular formula C15H18N4OS B11973539 3-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

3-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B11973539
M. Wt: 302.4 g/mol
InChI Key: HOMCFZHDRYHTGR-MHWRWJLKSA-N
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Description

3-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound with the molecular formula C15H18N4OS. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H18N4OS/c20-13-8-4-5-11(9-13)10-16-19-14(17-18-15(19)21)12-6-2-1-3-7-12/h4-5,8-10,12,20H,1-3,6-7H2,(H,18,21)/b16-10+

InChI Key

HOMCFZHDRYHTGR-MHWRWJLKSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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